5-Isoxazolylmethylmercaptan
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Overview
Description
(1,2-oxazol-5-yl)methanethiol is a heterocyclic compound featuring an oxazole ring with a methanethiol group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-oxazol-5-yl)methanethiol typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) under basic conditions to prepare 5-substituted oxazoles .
Industrial Production Methods
The use of stable reagents and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(1,2-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Oxazolines.
Substitution: Various substituted oxazoles.
Scientific Research Applications
(1,2-oxazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanethiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure without the methanethiol group.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
(1,2-oxazol-5-yl)methanethiol is unique due to the presence of both an oxazole ring and a methanethiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H5NOS |
---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,2-oxazol-5-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-3-4-1-2-5-6-4/h1-2,7H,3H2 |
InChI Key |
XMGPQXNGSBRNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CS |
Origin of Product |
United States |
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